

A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxybenzonitrile

Cat. No.: B1308175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of **2,4-Difluoro-3-methoxybenzonitrile**, a key chemical intermediate in pharmaceutical and materials science research. It covers nomenclature, physicochemical properties, a representative synthesis protocol, and its applications.

Chemical Identity and Nomenclature

The unequivocally correct IUPAC name for the compound is **2,4-Difluoro-3-methoxybenzonitrile**. This name is derived following a systematic approach:

- Principal Functional Group: The nitrile (-C≡N) group attached to the benzene ring designates "benzonitrile" as the parent name. The carbon atom of the ring attached to the nitrile group is assigned the locant '1'.
- Substituent Identification: The molecule contains three substituents on the benzene ring: two fluorine atoms (-F) and one methoxy group (-OCH₃).
- Locant Assignment: The ring is numbered to assign the lowest possible locants to the substituents, resulting in fluoro groups at positions 2 and 4, and a methoxy group at position 3.

- Alphabetical Ordering: The substituents are prefixed to the parent name in alphabetical order ("difluoro" before "methoxy").

This systematic naming ensures a unique and unambiguous identifier for the chemical structure.

Structural and Data Identifiers

A summary of key identifiers and molecular properties is presented below.

Identifier	Value	Reference
IUPAC Name	2,4-Difluoro-3-methoxybenzonitrile	-
CAS Number	220353-20-8	[1] [2]
Molecular Formula	C ₈ H ₅ F ₂ NO	[2] [3]
Molecular Weight	169.13 g/mol	[2]
Monoisotopic Mass	169.03392 Da	[3]
SMILES	COc1=C(C=CC(=C1F)C#N)F	[3]
InChI Key	RWTCBZZFDKXOLX-UHFFFAOYSA-N	[3]

Physicochemical Properties

Understanding the physical and chemical properties of **2,4-Difluoro-3-methoxybenzonitrile** is critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Notes
Appearance	Off-white to light yellow solid	-
Purity	Typically $\geq 98\%$	[4]
Predicted XlogP	1.8	A measure of lipophilicity.
Storage	Store at 10°C - 25°C in a well-closed container.	[5]

Synthesis and Experimental Protocols

2,4-Difluoro-3-methoxybenzonitrile is a synthetic compound not found in nature. Its synthesis is crucial for its availability as a building block. While a specific, detailed experimental protocol for this exact molecule is not publicly available, a general and analogous method for the synthesis of similar fluorinated benzonitriles involves a cyanation reaction of a corresponding bromo- or iodo-aromatic precursor.

Representative Protocol: Cyanation of an Aryl Halide

This protocol is based on established methods for synthesizing fluorinated benzonitriles, such as the synthesis of 3-fluoro-4-methoxybenzonitrile from 2-fluoro-4-bromoanisole[\[6\]](#).

Reaction: 2,4-Difluoro-3-methoxy-1-bromobenzene + Copper(I) Cyanide \rightarrow **2,4-Difluoro-3-methoxybenzonitrile**

Materials and Reagents:

- 2,4-Difluoro-3-methoxy-1-bromobenzene (starting material)
- Copper(I) Cyanide (CuCN)
- N,N-Dimethylformamide (DMF, anhydrous)
- Toluene
- Aqueous solution of Iron(III) Chloride (FeCl₃)

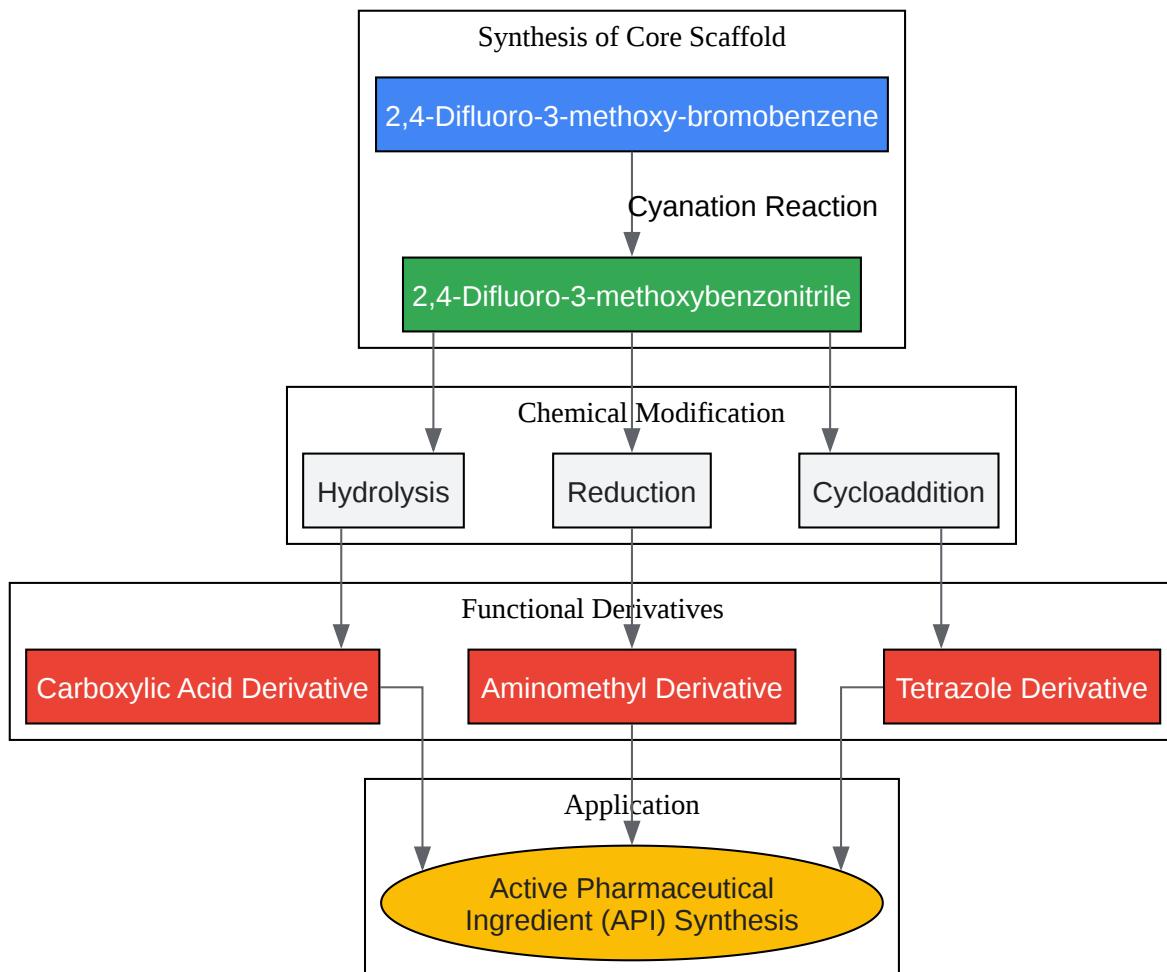
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting aryl bromide in anhydrous DMF.
- Cyanation: Add Copper(I) Cyanide to the solution. Heat the mixture to reflux and maintain for several hours (e.g., 10-12 hours), monitoring the reaction progress by TLC or GC-MS.
- Work-up: After cooling to room temperature, add an aqueous solution of FeCl_3 to the reaction mixture to complex with excess cyanide.
- Extraction: Extract the product into an organic solvent such as toluene.
- Washing: Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: Purify the crude residue by silica gel column chromatography to yield the final product, **2,4-Difluoro-3-methoxybenzonitrile**.

This generalized procedure provides a robust framework for the laboratory-scale synthesis of the target compound.

Applications in Research and Development


Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science.^[7] The specific substitution pattern of **2,4-Difluoro-3-methoxybenzonitrile** makes it a valuable and versatile building block.

- Pharmaceutical Intermediates: As a highly functionalized aromatic ring, it serves as a scaffold for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to

a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing multiple avenues for molecular elaboration.

- Medicinal Chemistry: The incorporation of fluorine atoms is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.^[7] This compound provides a pre-functionalized ring system for developing new therapeutic agents.
- Agrochemicals and Materials Science: Similar to its role in pharmaceuticals, this molecule can be a precursor for novel pesticides and specialized fluoropolymers.

The logical workflow for utilizing this compound in a drug discovery pipeline is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Difluoro-3-methoxybenzonitrile | CAS#:220353-20-8 | Chemsric [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 2,4-difluoro-3-methoxybenzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]
- 4. 220353-20-8 Cas No. | 2,4-Difluoro-3-methoxybenzonitrile | Apollo [store.apolloscientific.co.uk]
- 5. 2,3-Difluoro-4-methoxybenzonitrile | 256417-12-6 | FD38508 [biosynth.com]
- 6. prepchem.com [prepchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308175#2-4-difluoro-3-methoxybenzonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com